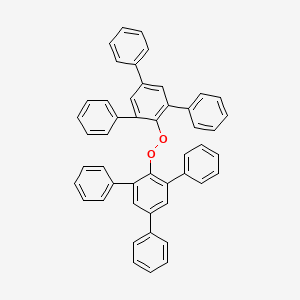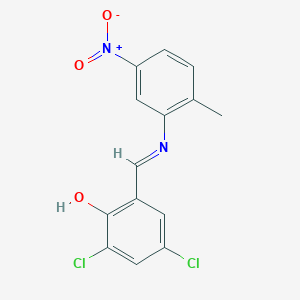
1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a peroxy linkage
Preparation Methods
The synthesis of 1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene typically involves multi-step organic reactions. One common method includes the formation of the core benzene structure followed by the introduction of phenyl groups and the peroxy linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene undergoes various chemical reactions, including:
Oxidation: The peroxy linkage can participate in oxidation reactions, often leading to the formation of phenolic or quinone derivatives.
Reduction: Reduction reactions can break the peroxy bond, resulting in the formation of simpler aromatic compounds.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Materials Science: Due to its aromatic structure, it is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to generate reactive oxygen species
Mechanism of Action
The mechanism of action of 1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidative stress and potential therapeutic effects. The pathways involved include the activation of oxidative stress responses and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene can be compared with other similar compounds, such as:
2,4,6-Triphenyl-1,3,5-triazine: Known for its applications in materials science and as a photostabilizer.
1,3,5-Tris(4-nitrophenyl)benzene: Used in the synthesis of complex organic molecules and studied for its electronic properties.
2,4,6-Triphenyl-1,3,5-trithiane: Explored for its potential in various chemical reactions and as a building block in organic synthesis .
Properties
CAS No. |
73623-88-8 |
|---|---|
Molecular Formula |
C48H34O2 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
1,3,5-triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene |
InChI |
InChI=1S/C48H34O2/c1-7-19-35(20-8-1)41-31-43(37-23-11-3-12-24-37)47(44(32-41)38-25-13-4-14-26-38)49-50-48-45(39-27-15-5-16-28-39)33-42(36-21-9-2-10-22-36)34-46(48)40-29-17-6-18-30-40/h1-34H |
InChI Key |
BUQFBTRFAHBGDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)OOC4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid](/img/structure/B11990738.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990742.png)



![2-(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl methyl ether](/img/structure/B11990778.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990784.png)
![2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11990792.png)
![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide](/img/structure/B11990799.png)
![2-[(3-nitrophenyl)amino]-3-{(E)-[(3-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11990807.png)
![3-(2-methoxy-1-naphthyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990812.png)
![[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11990825.png)

